

Spectroscopic Comparison: Salicylic Acid to Aspirin Transformation

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Compound of Interest

Compound Name: *1-Cbz-Piperidin-4-ylidene-acetic acid*

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A Guide for Researchers in Drug Development

The acetylation of salicylic acid to produce acetylsalicylic acid, commonly known as aspirin, is a cornerstone reaction in pharmaceutical synthesis. This guide provides a detailed spectroscopic comparison of the starting material, salicylic acid, and the final product, aspirin. The objective is to equip researchers, scientists, and drug development professionals with a clear understanding of the spectral changes that signify a successful transformation, supported by experimental data and protocols.

Data Presentation: Comparative Spectroscopic Analysis

The following tables summarize the key spectroscopic data for salicylic acid and aspirin, highlighting the distinct spectral features that differentiate the reactant from the product.

Table 1: Infrared (IR) Spectroscopy Data

Functional Group	Salicylic Acid (cm ⁻¹)	Aspirin (cm ⁻¹)	Interpretation of Change
O-H (Carboxylic Acid)	3233 (broad)[1]	3230–3000 (broad)	The broad O-H stretch from the carboxylic acid group is present in both molecules.
O-H (Phenolic)	~3200-2500 (very broad)	Absent	Disappearance of the phenolic O-H stretch is a key indicator of successful acetylation.
C=O (Carboxylic Acid)	1652-1670	1691	The carbonyl stretch of the carboxylic acid is present in both compounds.
C=O (Ester)	Absent	1751[2]	The appearance of a strong carbonyl stretch for the ester group is a definitive marker for aspirin formation.[3][4]
C-O Stretch	1388 (O-C-O)	1113[2]	Changes in the C-O stretching region reflect the new ester linkage.
Aromatic C=C	~1600-1450	~1625-1590[2][5]	Aromatic ring stretches are present in both spectra.

Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (CDCl₃)

Proton Environment	Salicylic Acid (ppm)	Aspirin (ppm)	Interpretation of Change
-COOH	~10-13 (singlet, broad)	11.77 (singlet, broad) [6][7][8]	The carboxylic acid proton is present in a similar downfield region in both compounds.
Aromatic (-CH)	6.7-8.1	7.0-8.2[6][7][8]	The aromatic protons show slight shifts due to the change in the ortho substituent.
Phenolic (-OH)	~4-7 (singlet, broad)	Absent	The disappearance of the phenolic proton signal is a critical indicator of the reaction's completion.
Acetyl (-CH ₃)	Absent	2.36 (singlet)[6][7]	The appearance of a singlet around 2.36 ppm, integrating to three protons, confirms the presence of the acetyl group.

Table 3: Mass Spectrometry (MS) Data (Electron Ionization)

Ion	Salicylic Acid (m/z)	Aspirin (m/z)	Interpretation of Change
Molecular Ion $[M]^+$	138 ^[9] ^[10]	180	The molecular ion peak shifts from 138 to 180, corresponding to the addition of an acetyl group (C_2H_2O).
$[M-H_2O]^+$	120	162	Loss of water from the molecular ion.
$[M-C_2H_2O]^+$	N/A	138	Loss of a ketene molecule from the ester group of aspirin, regenerating the salicylic acid molecular ion peak.
Key Fragment	92	120	The peak at m/z 120 in the salicylic acid spectrum is a major fragment. ^[9] In the aspirin spectrum, a prominent fragment at m/z 120 is also observed, corresponding to the loss of acetic acid.

Experimental Protocols

The following protocols outline the synthesis of aspirin and the subsequent spectroscopic analysis.

Synthesis of Acetylsalicylic Acid (Aspirin)^[11]^[12]^[13]

- Reactant Preparation: Weigh 2.0 g of salicylic acid and place it into a 125 mL Erlenmeyer flask.

- **Reagent Addition:** In a fume hood, carefully add 5.0 mL of acetic anhydride to the flask, followed by 5 drops of a catalyst such as concentrated sulfuric acid or 85% phosphoric acid. [\[11\]](#)[\[12\]](#)
- **Reaction:** Gently swirl the flask to dissolve the salicylic acid. Heat the flask in a warm water bath (around 70-80°C) for approximately 15 minutes. [\[13\]](#)
- **Crystallization:** Remove the flask from the water bath and allow it to cool to room temperature. Add 20 mL of cold water to the mixture and place it in an ice bath to facilitate the crystallization of aspirin.
- **Isolation:** Collect the solid product by vacuum filtration using a Büchner funnel.
- **Purification:** Wash the crystals with a small amount of ice-cold water to remove any unreacted starting materials and impurities. [\[14\]](#) Allow the crystals to air dry completely.

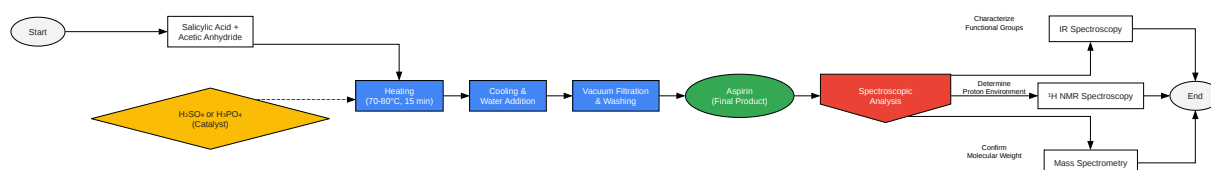
Spectroscopic Analysis

- **Infrared (IR) Spectroscopy:**
 - Acquire the IR spectra of both the initial salicylic acid and the final dried aspirin product using an FT-IR spectrometer, typically employing the KBr pellet or ATR method.
 - Record the spectra over a range of 4000-400 cm^{-1} .
- **^1H Nuclear Magnetic Resonance (NMR) Spectroscopy:**
 - Dissolve a small sample (5-10 mg) of the salicylic acid and the aspirin product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl_3) in separate NMR tubes.
 - Acquire the ^1H NMR spectra using a 300 MHz or higher NMR spectrometer.
- **Mass Spectrometry (MS):**
 - Introduce a small amount of each sample into the mass spectrometer, typically using a direct insertion probe or after dissolution in a suitable solvent for techniques like electrospray ionization (ESI).

- Obtain the mass spectra, ensuring a sufficient mass range to observe the molecular ions and key fragments.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the synthesis and analysis process.



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Caption: Workflow for the synthesis and spectroscopic analysis of aspirin.

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